Methyl 2-formyl-2-methylbutanoate
Description
Methyl 2-formyl-2-methylbutanoate is a branched methyl ester characterized by a formyl group (-CHO) and a methyl substituent at the second carbon of the butanoate backbone. The ester functional group confers reactivity toward hydrolysis, transesterification, and nucleophilic substitution, while the formyl group introduces aldehyde-like reactivity, enabling participation in condensation or oxidation reactions .
Properties
CAS No. |
65038-35-9 |
|---|---|
Molecular Formula |
C7H12O3 |
Molecular Weight |
144.17 g/mol |
IUPAC Name |
methyl 2-formyl-2-methylbutanoate |
InChI |
InChI=1S/C7H12O3/c1-4-7(2,5-8)6(9)10-3/h5H,4H2,1-3H3 |
InChI Key |
SVUYGIFQXDFWEP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C=O)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-formyl-2-methylbutanoate can be synthesized through various methods. One common approach involves the esterification of 2-methylbutanoic acid with methanol in the presence of a strong acid catalyst. The reaction typically requires heating to facilitate the formation of the ester bond .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-formyl-2-methylbutanoate undergoes various chemical reactions, including:
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as sodium borohydride.
Major Products Formed
Hydrolysis: 2-methylbutanoic acid and methanol.
Oxidation: 2-methylbutanoic acid.
Reduction: 2-methyl-2-hydroxybutanoate.
Scientific Research Applications
Methyl 2-formyl-2-methylbutanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 2-formyl-2-methylbutanoate involves its interaction with various molecular targets. The formyl group can participate in nucleophilic addition reactions, while the ester moiety can undergo hydrolysis. These interactions can affect biological pathways and enzyme activities, leading to its observed effects .
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
Methyl Esters with Amino Substituents
- Methyl 2-amino-2-phenylbutanoate (CAS 76142-47-7): Features an amino (-NH₂) and phenyl group instead of the formyl and methyl groups. This substitution increases hydrogen-bonding capacity (H-donors: 1; H-acceptors: 2) and alters lipophilicity (LogD ~1.0–2.0) compared to the target compound .
- Its synthesis involves reductive amination, differing from formyl group introduction methods .
Methyl Esters with Aromatic or Cyclic Moieties
- 2-Methyl-4-phenyl-2-butyl isobutyrate: Shares branching and aromaticity but lacks a formyl group.
- Methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride: Incorporates a cyclobutane ring, which rigidifies the structure and influences solubility and metabolic stability .
Methyl Esters with Oxo or Acidic Groups
- Methyl 2-benzoylamino-3-oxobutanoate: Contains an oxo (-CO-) and benzoylamino group, enabling enamine formation. Reactivity diverges significantly from formyl-containing esters due to ketone participation in nucleophilic additions .
- Sandaracopimaric acid methyl ester : A diterpene-derived methyl ester with a fused ring system, highlighting how structural complexity affects applications in natural product chemistry versus synthetic intermediates .

Physicochemical Properties
Table 1: Key Properties of Selected Methyl Esters

*Estimated values based on structural analogs.
†Predicted using computational tools.
Key Observations:
- Lipophilicity : Formyl-containing esters (e.g., target compound) exhibit moderate LogD values, while diterpene esters (e.g., sandaracopimaric acid methyl ester) are more hydrophobic due to extended alkyl chains .
- Volatility : Linear esters like methyl salicylate have higher volatility than branched or aromatic analogs, as seen in gas chromatography retention times .
Reaction Insights:
- Amino vs. Formyl Introduction: Amino groups are introduced via reductive amination or nucleophilic substitution, whereas formyl groups may require oxidation of primary alcohols or specialized reagents like DMF derivatives .
- Purification: Reverse-phase chromatography (C18) is effective for polar esters, while silica gel chromatography suits non-polar derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

